Tributyltin sulfide

Description

Properties

IUPAC Name |

tributyl(tributylstannylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.S.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIWFCKBPZPBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058384 | |

| Record name | Bis(tributyltin) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4808-30-4 | |

| Record name | Tributyltin sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4808-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distannathiane, 1,1,1,3,3,3-hexabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(tributyltin) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexabutyldistannathiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JFG1G2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Situating Bis(tributyltin) sulfide in Organometallic Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis(tributyltin) sulfide

Bis(tributyltin) sulfide, also known as hexabutyldistannathiane, is an organotin compound featuring two tributyltin moieties bridged by a single sulfur atom. As a member of the extensive organotin family, its properties and applications are intrinsically linked to the unique characteristics of the tin-carbon and tin-sulfur bonds. Organotin compounds have a rich history of application, ranging from PVC stabilizers and catalysts to potent biocides.[1] However, their utility is often counterbalanced by significant toxicological and environmental concerns.[2][3] This guide provides a detailed examination of the core physicochemical properties of Bis(tributyltin) sulfide, intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent. We will delve into its structural and spectroscopic characteristics, reactivity profile, synthesis, and critical safety considerations, offering field-proven insights beyond a simple recitation of data.

Molecular Structure and Core Identification

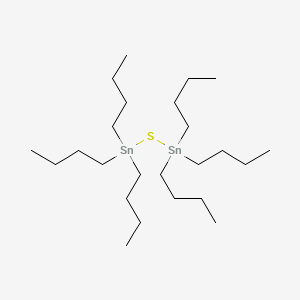

The fundamental identity of a chemical compound is rooted in its structure. Bis(tributyltin) sulfide is characterized by the formula [(C₄H₉)₃Sn]₂S, indicating a central sulfur atom covalently bonded to two tin atoms, each of which is further bonded to three n-butyl groups.[4] This structure imparts a significant lipophilic character to the molecule.

Caption: Ball-and-stick representation of Bis(tributyltin) sulfide.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | tributyl(tributylstannylsulfanyl)stannane | [5] |

| CAS Number | 4808-30-4 | |

| Molecular Formula | C₂₄H₅₄SSn₂ | [5] |

| Molecular Weight | 612.17 g/mol | [] |

| SMILES String | CCCC(CCCC)S(CCCC)CCCC | [7] |

| InChI Key | BDIWFCKBPZPBQT-UHFFFAOYSA-N |[7] |

Physical and Thermodynamic Properties

The physical state and thermodynamic properties of a compound dictate its handling, storage, and application conditions. Bis(tributyltin) sulfide is a neat liquid at ambient temperature.[8] Its high molecular weight and the presence of two heavy tin atoms contribute to its relatively high density.

Table 2: Key Physical and Thermodynamic Data

| Property | Value | Conditions | Reference(s) |

|---|---|---|---|

| Appearance | Neat Liquid | Ambient | [8] |

| Density | 1.179 g/mL | 25 °C | [] |

| Refractive Index | 1.518 | 20 °C | [] |

| Flash Point | > 110 °C (> 230 °F) | Closed cup |

| Solubility | Insoluble in water; Soluble in most organic solvents. | Standard |[9][10] |

The low water solubility is a critical property, influencing its environmental fate.[9] In aquatic environments, organotin compounds tend to adsorb strongly to soils and sediments.[3] The high flash point indicates that it is not highly flammable under normal laboratory conditions.

Chemical Reactivity and Stability

The chemistry of Bis(tributyltin) sulfide is dominated by the reactivity of the tin-sulfur (Sn-S) bond. This bond is more labile than the corresponding tin-oxygen (Sn-O) bond in its well-known analog, Bis(tributyltin) oxide (TBTO), but more stable than a tin-halide bond.

-

Stability : The compound is stable under recommended storage conditions, typically in a cool, dry place away from direct light and incompatible materials.[11]

-

Incompatible Materials : It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[11]

-

Thermal Decomposition : When heated to decomposition, it emits hazardous fumes, including carbon oxides and tin/tin oxides.[11] This underscores the need for adequate ventilation and engineering controls when heating the substance.

-

Environmental Fate : In the environment, particularly in aquatic sediments, Bis(tributyltin) oxide can react with sulfides to form the more stable Bis(tributyltin) sulfide.[12] The ultimate degradation of tributyltin compounds in the environment proceeds through the sequential loss of butyl groups, a process that reduces the compound's toxicity.[9]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton spectrum is expected to be complex due to the overlapping signals of the three butyl groups attached to each tin atom. One would anticipate a series of multiplets between approximately 0.9 and 1.6 ppm, corresponding to the -CH₃, -CH₂-, and -CH₂-CH₂- protons of the butyl chains.

-

¹³C NMR : The carbon spectrum will show four distinct signals for the four non-equivalent carbons of the n-butyl chains.

-

¹¹⁹Sn NMR : This is the most diagnostic NMR technique for tin compounds. The chemical shift for ¹¹⁹Sn in this type of environment would be expected in a specific region of the tin NMR scale, providing unambiguous evidence for the tin's chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the strong C-H stretching and bending vibrations of the numerous butyl groups. Key expected absorptions include:

-

2850-2960 cm⁻¹ : Strong C-H stretching vibrations.

-

1465 cm⁻¹ : C-H bending (scissoring) vibrations.

-

Below 400 cm⁻¹ : The Sn-S stretching vibration, which is a key diagnostic peak, though it falls outside the range of standard mid-IR spectrometers.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns. The technique is particularly powerful for organotin compounds due to the characteristic isotopic distribution of tin.

Caption: Predicted ESI-MS fragmentation pathway for Bis(tributyltin) sulfide.

The fragmentation is predicted to proceed via cleavage of the Sn-S bond followed by the sequential loss of butyl radicals (•Bu, 57 Da).[13] The presence of tin's multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will result in a characteristic, complex isotopic pattern for each tin-containing fragment, which serves as a definitive fingerprint for the compound.[13]

Experimental Protocols

Representative Synthesis Workflow

Bis(tributyltin) sulfide can be synthesized via the reaction of an appropriate tributyltin precursor with a sulfur source. A common and reliable method involves the reaction of Bis(tributyltin) oxide with hydrogen sulfide or a sulfide salt.

Caption: General workflow for the synthesis of Bis(tributyltin) sulfide.

Detailed Steps:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Bis(tributyltin) oxide (1.0 eq) in toluene.

-

Reagent Addition: Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (0.5 eq) in water and add it dropwise to the stirred toluene solution. The reaction is a biphasic displacement.

-

Reaction: Allow the mixture to stir at ambient temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting oxide.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer is separated, washed twice with water, and once with brine to remove any remaining inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the final product.

-

Validation: The identity and purity of the product should be confirmed using the analytical techniques outlined in Section 4.

Applications in Research and Development

While the use of tributyltin compounds has been heavily restricted in broad applications like antifouling paints due to environmental toxicity, Bis(tributyltin) sulfide and related compounds remain valuable reagents in specific contexts.[2][14]

-

Biomedical Research : It has demonstrated significant antimicrobial efficacy against a range of bacterial and fungal strains, making it a subject of interest in the development of new therapeutic agents for infectious diseases.[]

-

Organic Synthesis : Organotin compounds, particularly those with labile bonds like Sn-S, can serve as precursors or reagents in specialized organic transformations. Tin's affinity for sulfur can be exploited in various reactions.[15] For instance, tributyltin hydride is a classic reagent for radical-mediated dehalogenations and cyclizations.[15][16]

Toxicology and Safe Handling: A Critical Directive

Authoritative Insight: The primary limiting factor for the widespread use of Bis(tributyltin) sulfide is its high toxicity. All work with this and other organotin compounds must be conducted with strict adherence to safety protocols. The toxicity of organotins is highly dependent on the number and nature of the organic groups attached to the tin atom, with trisubstituted compounds like tributyltins being among the most toxic.[1][2]

Table 3: GHS Hazard Classification

| Hazard Class | Code | Description | Reference(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [5] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [5] |

| Skin Irritation | H315 | Causes skin irritation | [5] |

| Eye Irritation | H319 | Causes serious eye irritation | [5] |

| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. | [5] |

| STOT (Repeated) | H372 | Causes damage to organs through prolonged or repeated exposure | [5] |

| Aquatic, Acute | H400 | Very toxic to aquatic life | [11] |

| Aquatic, Chronic | H410 | Very toxic to aquatic life with long lasting effects |[5] |

Key Toxicological Effects:

-

Immunotoxicity : Tributyltins are known to be potent immunotoxicants, primarily affecting the thymus gland and leading to lymphocyte depletion.[3]

-

Neurotoxicity : Organotin compounds can exert significant neurotoxic effects.[1][14]

-

Endocrine Disruption : Tributyltin (TBT) is a known endocrine-disrupting chemical, notoriously causing imposex (the imposition of male sexual characteristics on female gastropods) in marine snails even at very low concentrations.[14]

Mandatory Safety Protocols:

-

Engineering Controls : All handling of Bis(tributyltin) sulfide must be performed within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves (double-gloving is recommended), a chemically resistant lab coat, and splash-proof safety goggles at all times. Dermal absorption is a significant route of exposure.[3]

-

Handling : Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

-

Storage : Store in a tightly sealed container in a cool, well-ventilated, designated area for toxic chemicals.

-

Disposal : All waste containing Bis(tributyltin) sulfide must be treated as hazardous waste and disposed of through a licensed disposal company, in accordance with local, state, and federal regulations. Do not release into the environment.[17]

Conclusion

Bis(tributyltin) sulfide is a chemically interesting and synthetically relevant organometallic compound. Its properties are defined by the interplay between its lipophilic butyl chains and the reactive tin-sulfur bond. While its utility in biomedical research is promising, its application is fundamentally constrained by its severe toxicity profile. A thorough understanding of its physical properties, chemical reactivity, and, most importantly, its hazardous nature is paramount for any scientist or researcher intending to work with this compound. The protocols and data presented herein provide a comprehensive foundation for its safe and effective use in a controlled laboratory setting.

References

- Toxicity and speciation analysis of organotin compounds. (n.d.). Chem-Spec-Bio Ltd.

- Hennighausen, G. (2000). Organotin compounds: toxicokinetic aspects. PubMed.

- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. ATSDR.

- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.

- Baracho, N. V., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 593.

-

National Center for Biotechnology Information. (n.d.). Tributyltin sulfide. PubChem. Retrieved January 21, 2026, from [Link]

-

Chemsrc. (n.d.). bis(tri-n-butyltin)sulfide | CAS#:4808-30-4. Chemsrc.com. Retrieved January 21, 2026, from [Link]

-

American Elements. (n.d.). Bis(tributyltin)sulfide. American Elements. Retrieved January 21, 2026, from [Link]

-

Krackeler Scientific, Inc. (n.d.). Bis(tributyltin)sulfide. Krackeler Scientific, Inc. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(tributyltin) oxide. PubChem. Retrieved January 21, 2026, from [Link]

-

Global Substance Registration System. (n.d.). TRIBUTYLTIN SULFIDE. gsrs.ncats.nih.gov. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Tributyltin hydride (Bu3SnH). ResearchGate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Electrospray mass spectra of bis-tributyltin oxide 1 recorded with... ResearchGate. Retrieved January 21, 2026, from [Link]

-

National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). NTP. Retrieved January 21, 2026, from [Link]

-

Muby Chemicals. (n.d.). Tributyltin oxide, Tri Butyl Tin Oxide TBTO Manufacturers, with SDS. Muby Chemicals. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

Sources

- 1. Organotin compounds: toxicokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. strem.com [strem.com]

- 5. Tributyltin sulfide | C24H54SSn2 | CID 16682974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Bis(tributyltin)sulfide | Krackeler Scientific, Inc. [krackeler.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Tributyltin oxide, Tri Butyl Tin Oxide TBTO Manufacturers, with SDS [mubychem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. bis(tri-n-butyltin)sulfide | CAS#:4808-30-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 4-(4-aminophenyl)morpholin-3-one: Synthesis, Properties, and Application in Drug Development

A Note on Chemical Identification: The CAS number provided in the topic, 4808-30-4, corresponds to Tributyltin sulfide, an organotin compound. However, based on the context of a technical guide for researchers and drug development professionals, this guide will focus on the key pharmaceutical intermediate 4-(4-aminophenyl)morpholin-3-one , which has the CAS number 438056-69-0 . It is presumed that this is the compound of interest for the intended audience.

Introduction

4-(4-aminophenyl)morpholin-3-one is a critical intermediate in the synthesis of several modern pharmaceuticals, most notably the direct Factor Xa inhibitor, Rivaroxaban.[1][2] Marketed under the trade name Xarelto®, Rivaroxaban is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic diseases.[1] The efficient and scalable synthesis of 4-(4-aminophenyl)morpholin-3-one is therefore of significant interest to the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and its pivotal role in drug development.

Part 1: Chemical Structure and Physicochemical Properties

4-(4-aminophenyl)morpholin-3-one possesses a core structure consisting of a morpholin-3-one ring system attached to a p-substituted aniline moiety. This unique combination of a lactam within a morpholine ring and an aromatic amine confers its specific reactivity and properties.

Chemical Structure:

-

Synonyms: 4-(3-Oxomorpholino)aniline, N-(4-Aminophenyl)-3-morpholinone[3][5]

-

Molecular Formula: C₁₀H₁₂N₂O₂[4]

-

Molecular Weight: 192.21 g/mol [6]

-

SMILES: C1COCC(=O)N1C2=CC=C(C=C2)N[3]

Physicochemical Properties:

A summary of the key physicochemical properties of 4-(4-aminophenyl)morpholin-3-one is presented in the table below. These properties are crucial for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source(s) |

| Appearance | White to off-white or light brown solid/powder | [2][7] |

| Melting Point | 171.0 to 175.0 °C; decomposes before boiling | [2][8] |

| Boiling Point | 502.3±45.0 °C (Predicted) | [7][8] |

| Density | 1.268 - 1.3 g/cm³ | [2][8] |

| Solubility | Soluble in DMSO, ethanol, Chloroform, Dichloromethane, Acetone; Slightly soluble in water and Methanol (heated) | [2][7][9] |

| Storage | 2-8°C, desiccate, keep in dark place, inert atmosphere | [7][8][9] |

Part 2: Synthesis Methodologies

The synthesis of 4-(4-aminophenyl)morpholin-3-one is a key step in the overall production of Rivaroxaban. Several synthetic routes have been developed, with a focus on improving yield, safety, and cost-effectiveness for industrial-scale manufacturing.[10][11] The common strategies involve the formation of the morpholinone ring and the reduction of a nitro group to the key aniline functionality.

A prevalent synthetic pathway initiates from p-halonitrobenzene and morpholine.[12][13] A generalized workflow for this process is outlined below.

Experimental Protocol: A Generalized Two-Step Synthesis

Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

-

Reaction Setup: In a suitable reaction vessel, p-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) and morpholin-3-one are reacted in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[10]

-

Base Addition: A strong base, for instance, sodium hydride (NaH), is cautiously added to the reaction mixture to facilitate the nucleophilic aromatic substitution.[10][11]

-

Reaction Conditions: The reaction is typically heated to an elevated temperature (e.g., 70°C) and monitored for completion by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][13]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and quenched, often with water. The product, 4-(4-nitrophenyl)morpholin-3-one, is then isolated by filtration and may be purified by recrystallization.[1]

Step 2: Reduction to 4-(4-aminophenyl)morpholin-3-one

-

Catalytic Hydrogenation: The intermediate, 4-(4-nitrophenyl)morpholin-3-one, is dissolved in a suitable solvent, commonly an aliphatic alcohol like ethanol.[14]

-

Catalyst Addition: A hydrogenation catalyst, such as palladium on activated carbon (Pd/C), is added to the solution.[10][14]

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure (e.g., 1-5 bar), and may be heated (e.g., 80°C) to accelerate the reaction.[10][14]

-

Filtration and Isolation: Once the reduction is complete, the catalyst is removed by filtration. The filtrate containing the desired product, 4-(4-aminophenyl)morpholin-3-one, can be concentrated, and the product crystallized.[1][10] The purity is typically assessed by HPLC.[11]

Visualizing the Synthetic Pathway:

Caption: A simplified two-step synthesis of 4-(4-aminophenyl)morpholin-3-one.

Part 3: Role in Drug Development and Future Perspectives

The primary and most well-documented application of 4-(4-aminophenyl)morpholin-3-one is as a key building block in the synthesis of Rivaroxaban.[1][2][6] The aniline functional group of 4-(4-aminophenyl)morpholin-3-one serves as a crucial nucleophile in the construction of the oxazolidinone core of the final drug molecule.

The Rivaroxaban Synthesis Workflow:

The synthesis of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one generally involves its reaction with an activated oxazolidinone fragment. A conceptual workflow is depicted below.

Caption: Conceptual workflow for the synthesis of Rivaroxaban.

Given its importance, ongoing research focuses on developing more efficient, greener, and safer synthetic routes to 4-(4-aminophenyl)morpholin-3-one.[11][13] Innovations in catalysis and process chemistry are key to reducing the cost and environmental impact of large-scale Rivaroxaban production.

Beyond Rivaroxaban, the structural motifs present in 4-(4-aminophenyl)morpholin-3-one may be of interest in the design of new chemical entities. The morpholinone ring is a privileged scaffold in medicinal chemistry, and the aminophenyl group provides a versatile handle for further chemical modifications.

Conclusion

4-(4-aminophenyl)morpholin-3-one is a compound of significant industrial and pharmaceutical relevance. Its chemical properties and the efficiency of its synthesis have a direct impact on the production of the life-saving anticoagulant, Rivaroxaban. A thorough understanding of its chemistry is essential for researchers and professionals in the field of drug development and process chemistry. Future innovations in the synthesis of this key intermediate will continue to be a priority for the pharmaceutical industry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | CAS 438056-69-0. Retrieved from [Link]

-

Technical Disclosure Commons. (2020). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Defensive Publications Series. 33. Retrieved from [Link]

- Espacenet. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

-

Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved from [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

- Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020).

-

Prudence Pharma Chem. (n.d.). Manufacturer of 4-(4-Aminophenyl)Morpholin-3-One in India. Retrieved from [Link]

-

BioCrick. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16682974, Tributyltin sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28917387, 4-(3-Aminophenyl)morpholin-3-one. Retrieved from [Link]

-

Chemsrc. (n.d.). bis(tri-n-butyltin)sulfide | CAS#:4808-30-4. Retrieved from [Link]

-

化学慧. (n.d.). bis(tributyltin)sulfide_CAS:4808-30-4. Retrieved from [Link]

- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]

- 3. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | CAS 438056-69-0 [matrix-fine-chemicals.com]

- 5. 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. prudencepharma.com [prudencepharma.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE CAS#: 438056-69-0 [m.chemicalbook.com]

- 9. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 11. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]

- 12. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

Tributyltin Sulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Tributyltin sulfide, also known as Bis(tributyltin) sulfide. It details its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance to scientific research and development. This document aims to serve as a comprehensive resource, grounded in scientific integrity and supported by authoritative references.

Core Chemical Identity and Properties

Tributyltin sulfide is an organotin compound with significant applications, primarily stemming from its biocidal properties. A clear understanding of its fundamental characteristics is crucial for its safe and effective use in a laboratory or industrial setting.

Molecular Formula and Weight

The chemical formula for Tributyltin sulfide is C24H54SSn2 [1][2][3][4][5][6]. This formula indicates the presence of 24 carbon atoms, 54 hydrogen atoms, one sulfur atom, and two tin atoms.

The molecular weight of this compound is approximately 612.17 g/mol [2][3][4]. Minor variations in the reported molecular weight may exist depending on the source and the isotopic composition considered[1][3].

Table 1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C24H54SSn2 | PubChem[1], CymitQuimica[2], American Elements[3], Sigma-Aldrich[4], Strem[6] |

| Molecular Weight | 612.17 g/mol | CymitQuimica[2], American Elements[3], Sigma-Aldrich[4] |

| IUPAC Name | tributyl(tributylstannylsulfanyl)stannane | PubChem[1] |

| CAS Number | 4808-30-4 | PubChem[1], CymitQuimica[2], Sigma-Aldrich[4], Strem[6] |

| Synonyms | Bis(tributyltin) sulfide, Hexabutyldistannathiane | PubChem[1], CymitQuimica[2], American Elements[3] |

Physical and Chemical Properties

Tributyltin sulfide is typically a colorless liquid[2][3]. It is characterized by a high degree of lipophilicity, meaning it readily dissolves in fats, oils, and non-polar solvents. This property contributes to its accumulation in marine organisms and environments[2].

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid or solid | CymitQuimica[2], American Elements[3] |

| Density | 1.179 g/mL at 25 °C | Sigma-Aldrich[4] |

| Refractive Index | n20/D 1.518 | Sigma-Aldrich[4] |

| Flash Point | > 110 °C | Sigma-Aldrich[4] |

Synthesis and Reactivity

While detailed, proprietary synthesis methods are often not publicly available, the general principle of forming the tin-sulfur-tin bond involves the reaction of a tributyltin precursor, such as tributyltin oxide or tributyltin chloride, with a sulfur source.

A related and well-documented reaction in organotin chemistry is the synthesis of tributyltin hydride from tributyltin oxide, which showcases the reactivity of the Sn-O bond. This reduction is often achieved using reagents like polymethylhydrosiloxane[7].

The reactivity of organotin compounds, particularly their interaction with sulfur, is a key aspect of their chemical behavior. The formation of the tin-sulfur bond is a driving force in certain reactions, such as the Barton-McCombie deoxygenation, where a thiocarbonyl derivative reacts with a tin radical[8].

Applications in Research and Industry

The primary application of Tributyltin sulfide and related tributyltin (TBT) compounds has been as a biocide.

Antifouling Agent

Historically, TBT compounds were extensively used in marine paints to prevent the growth of barnacles, algae, and other marine organisms on ship hulls[2][9][10]. Its effectiveness as an antifouling agent is due to its high toxicity to a broad range of organisms[10]. However, this same property has led to significant environmental concerns[2][9].

Other Biocidal and Preservative Uses

Beyond marine applications, TBT compounds have been utilized as:

-

Fungicides and bactericides in agriculture and industrial processes [9]

-

Preservatives for textiles, paper, and leather [9]

Role in Organic Synthesis

While not a direct application of Tributyltin sulfide itself, a related compound, tributyltin hydride, is a valuable reagent in organic synthesis. It serves as a radical reducing agent, capable of converting organic halides to hydrocarbons and participating in reactions like the Barton-McCombie deoxygenation and Barton decarboxylation[7][8][11]. These reactions are crucial in the synthesis of complex organic molecules, which can be relevant in drug development.

Safety, Toxicity, and Environmental Impact

A critical aspect of working with Tributyltin sulfide is understanding its significant toxicity and environmental hazards.

Human Health Hazards

Tributyltin sulfide is classified as toxic if swallowed and harmful in contact with skin. It can cause skin and serious eye irritation[1]. Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure[1].

Diagram 1: GHS Hazard Pictograms for Tributyltin Sulfide

Caption: GHS Hazard Pictograms for Tributyltin Sulfide.

Environmental Toxicity

Tributyltin sulfide is very toxic to aquatic life with long-lasting effects[1]. Its persistence and high lipophilicity lead to bioaccumulation in the food chain[2]. One of the most well-documented environmental impacts is the phenomenon of "imposex" in female marine snails, where they develop male sexual characteristics, leading to reproductive failure[10]. Due to these severe environmental consequences, the use of TBT compounds in antifouling paints has been largely banned or severely restricted by international regulations[2].

Experimental Protocols

Given the hazardous nature of Tributyltin sulfide, all experimental work must be conducted with strict adherence to safety protocols.

Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, it must not be released into the environment.

A Note on Experimental Design

For researchers in drug development, while Tributyltin sulfide itself may not be a therapeutic agent, understanding the chemistry of organotin compounds can be relevant. For instance, the principles of radical reactions involving organotin hydrides are applicable to the synthesis of various organic scaffolds.

Sources

- 1. Tributyltin sulfide | C24H54SSn2 | CID 16682974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4808-30-4: Tributyltin sulfide | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. Bis(tributyltin)sulfide 97 4808-30-4 [sigmaaldrich.com]

- 5. Bis(tributyltin)sulfide | Krackeler Scientific, Inc. [krackeler.com]

- 6. strem.com [strem.com]

- 7. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. healthandenvironment.org [healthandenvironment.org]

- 11. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Tributyltin Sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for tributyltin sulfide (also known as bis(tributyltin) sulfide), a significant organotin compound. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in various research and development applications. This document synthesizes data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to offer a complete analytical profile.

Introduction: The Significance of Tributyltin Sulfide Characterization

Tributyltin compounds have been widely utilized for their biocidal properties, particularly in antifouling paints for marine vessels. Tributyltin sulfide, with the chemical formula ((C₄H₉)₃Sn)₂S, is a key derivative and environmental metabolite.[1] Its accurate identification is paramount for toxicological studies, environmental monitoring, and in the development of organotin-based therapeutic agents where precise molecular structure is critical. Spectroscopic techniques provide the necessary tools for unambiguous structural elucidation and purity assessment.

Synthesis of Tributyltin Sulfide: A Methodological Approach

The synthesis of tributyltin sulfide is typically achieved through the reaction of a tributyltin halide with a sulfide source. A common and effective laboratory-scale synthesis involves the reaction of tributyltin chloride with sodium sulfide.

Experimental Protocol: Synthesis of Tributyltin Sulfide

Objective: To synthesize bis(tributyltin) sulfide from tributyltin chloride and sodium sulfide.

Materials:

-

Tributyltin chloride ((C₄H₉)₃SnCl)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve a specific molar quantity of sodium sulfide nonahydrate in a minimal amount of deionized water.

-

In a separate flask, dissolve two molar equivalents of tributyltin chloride in ethanol.

-

Slowly add the tributyltin chloride solution to the stirred sodium sulfide solution at room temperature. The reaction is typically rapid, leading to the formation of a precipitate or an oily layer of tributyltin sulfide.

-

After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting oil is tributyltin sulfide, which can be further purified by vacuum distillation if necessary.

Causality in Experimental Design: The choice of a biphasic solvent system (water/ethanol and diethyl ether) facilitates the reaction and subsequent separation of the nonpolar product from the aqueous phase containing inorganic salts. The 2:1 molar ratio of the reactants is crucial for the complete conversion to the desired bis(tributyltin) product.

Caption: Workflow for the synthesis of tributyltin sulfide.

Spectroscopic Data and Interpretation

The structural confirmation of the synthesized tributyltin sulfide is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic and organometallic compounds. For tributyltin sulfide, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of tributyltin sulfide is characterized by signals corresponding to the butyl groups attached to the tin atom. The protons on the different methylene groups and the terminal methyl group will exhibit distinct chemical shifts and coupling patterns. The spectrum is expected to show a complex multiplet for the methylene protons and a triplet for the terminal methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For the butyl group, four distinct signals are expected, corresponding to the four chemically non-equivalent carbon atoms. The chemical shifts are influenced by the proximity to the electropositive tin atom. Satellites arising from coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are a characteristic feature of organotin compounds and provide valuable structural information. For the closely related bis(tributyltin) oxide, the reported ¹³C NMR chemical shifts in CDCl₃ are approximately 28.4, 27.3, 16.5, and 13.7 ppm, with observed splitting due to tin coupling.[2] A similar pattern is expected for tributyltin sulfide.

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a highly sensitive probe of the electronic environment around the tin nucleus.[3] The chemical shift of the tin atom in tributyltin sulfide is expected to be in the characteristic range for tetraorganotin compounds. The chemical shift provides direct evidence of the bonding and coordination at the tin center.

| Spectroscopic Data Summary for Tributyltin Sulfide | |

| ¹H NMR | Signals corresponding to the butyl group protons. |

| ¹³C NMR | Four distinct signals for the butyl group carbons, with characteristic ¹¹⁹Sn and ¹¹⁷Sn satellites. |

| ¹¹⁹Sn NMR | A single resonance in the region typical for tetraorganotin compounds. |

| IR (Infrared) | C-H stretching and bending modes, Sn-C stretching, and Sn-S-Sn stretching vibrations. |

| MS (Mass Spectrometry) | Characteristic fragmentation pattern including the tributyltin cation ([ (C₄H₉)₃Sn]⁺). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of tributyltin sulfide will be dominated by absorptions arising from the butyl groups.

Key IR Absorptions:

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the butyl chains.

-

C-H Bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the scissoring and bending vibrations of the methylene and methyl groups, respectively.

-

Sn-C Stretching: The stretching vibration of the tin-carbon bond is expected to appear in the 500-600 cm⁻¹ region.

-

Sn-S-Sn Stretching: The asymmetric stretching of the Sn-S-Sn bridge is a key feature and is expected in the lower frequency region of the spectrum, typically around 350-400 cm⁻¹.

Caption: Key vibrational modes in the IR spectrum of tributyltin sulfide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For tributyltin sulfide, electron impact (EI) or electrospray ionization (ESI) can be used.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight of tributyltin sulfide (612.17 g/mol for the most abundant isotopes).[4] A characteristic feature of the mass spectra of tributyltin compounds is the facile loss of butyl radicals. The most prominent peak is often the tributyltin cation, [(C₄H₉)₃Sn]⁺, with an m/z of 291. Further fragmentation of this ion through the sequential loss of butene molecules is also commonly observed. The isotopic pattern of tin, with its multiple stable isotopes, will be reflected in the mass spectrum, providing a definitive signature for tin-containing fragments.[5] The predicted m/z for the protonated molecule [M+H]⁺ is 615.20632.[6]

Conclusion

The comprehensive spectroscopic analysis of tributyltin sulfide using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The characteristic signals in each spectroscopic technique, from the tin-coupled carbon signals in the ¹³C NMR to the Sn-S-Sn vibration in the IR and the dominant tributyltin cation in the MS, collectively create a unique fingerprint for this important organotin compound. This detailed understanding is essential for researchers and professionals working with tributyltin sulfide in various scientific and developmental contexts.

References

-

PubChemLite. Bis(tributyltin)sulfide (C24H54SSn2). [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Chemistry and Applications of Organotin(IV) Complexes. [Link]

-

Wikipedia. Tin. [Link]

-

PubChem. Bis(tributyltin) oxide. [Link]

Sources

- 1. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tin - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - Bis(tributyltin)sulfide (C24H54SSn2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Safe Handling of Tributyltin Sulfide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential health and safety protocols for handling tributyltin sulfide (CAS No. 4808-30-4). As an organotin compound of significant toxicity, its use in a laboratory setting demands rigorous adherence to safety procedures grounded in a thorough understanding of its chemical properties and toxicological profile. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all personnel.

Section 1: Compound Identification and Physicochemical Properties

Tributyltin sulfide, also known as bis(tributyltin) sulfide or hexabutyldistannathiane, is a highly toxic organometallic compound.[1][2] Its efficacy in historical applications like marine anti-fouling agents is a direct result of its biocidal nature, which also defines its hazard profile in a laboratory context.[2][3][4] Understanding its physical properties is the first step in risk mitigation.

| Property | Value | Source |

| Chemical Formula | C₂₄H₅₄SSn₂ | [1][2] |

| Molecular Weight | 612.17 g/mol | |

| CAS Number | 4808-30-4 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.179 g/mL at 25 °C | |

| Refractive Index | n20/D 1.518 | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | Low water solubility; soluble in fats and organic solvents. | [4] |

Section 2: Hazard Analysis and Toxicology

Tributyltin sulfide is classified as a substance with severe acute and chronic hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the "Danger" signal word for this compound.[1]

GHS Hazard Classification

| Pictogram(s) | GHS Code | Hazard Statement | Hazard Class |

| ☠️ | H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| ☣️ | H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| ❗️ | H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| ❗️ | H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |

| ☣️ | H360FD | May damage fertility. May damage the unborn child. | Reproductive Toxicity (Category 1B) |

| ☣️ | H372 | Causes damage to organs through prolonged or repeated exposure. | Specific Target Organ Toxicity, Repeated Exposure (Category 1) |

| 環境 | H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Acute & Chronic, Category 1) |

| Data sourced from PubChem and commercial supplier safety data sheets.[1] |

Toxicological Profile

The toxicity of tributyltin compounds is extensive, affecting multiple biological systems. Exposure can occur via ingestion, inhalation, or dermal absorption.[3][5]

-

Immunotoxicity : Tributyltins are potent immunotoxicants, with the thymus being a primary target organ.[6] This leads to impaired cell-mediated immunity. In animal studies, effects include changes in the weight and morphology of lymphoid tissues.[6] The rat is identified as the most sensitive species, showing immune system effects even without other overt signs of toxicity.[6]

-

Reproductive and Developmental Toxicity : The H360FD classification underscores the significant risk to fertility and fetal development.[1] This is a critical consideration for all personnel of reproductive age.

-

Endocrine Disruption : Tributyltin compounds are known endocrine disruptors.[2] They can cause irreversible sexual abnormalities in marine organisms, such as imposex (the development of male characteristics in female gastropods), highlighting their potential to interfere with hormonal systems.[3][4]

-

Neurotoxicity : Organotin compounds, as a class, are associated with neurotoxic effects.[7] Acute exposure in humans has led to symptoms including dizziness and flu-like symptoms.[3]

-

Dermal and Ocular Effects : Direct contact can cause severe skin irritation and chemical burns, particularly affecting hair follicles.[3] It is also a serious eye irritant.[1]

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of highly hazardous chemicals like tributyltin sulfide relies on a systematic approach known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize risk.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For tributyltin sulfide, elimination or substitution is often not feasible in a research context. Therefore, the primary focus must be on robust engineering controls, stringent administrative policies, and diligent use of personal protective equipment.

Section 4: Engineering and Administrative Controls

These controls are designed to minimize exposure by modifying the work environment and establishing safe work practices. They are the foundation of safe handling before any personal protective equipment is considered.

-

Engineering Controls :

-

Chemical Fume Hood : All manipulations of tributyltin sulfide, including weighing, transferring, and reaction setup, MUST be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5][7][8] The sash should be kept as low as possible.[7]

-

Designated Area : A specific area within the laboratory must be demarcated for all work with organotin compounds. This area should be clearly marked with warning signs.[5]

-

Ventilation : The laboratory must have adequate general ventilation in addition to the local exhaust ventilation provided by the fume hood.

-

Emergency Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[8][9]

-

-

Administrative Controls :

-

Standard Operating Procedures (SOPs) : A detailed, chemical-specific SOP for tributyltin sulfide must be written, approved, and followed by all users.

-

Mandatory Training : All personnel must receive documented training on the hazards of organotins, the specific SOPs for their use, and emergency procedures before being granted permission to handle the compound.[10]

-

Restricted Access : Only trained and authorized personnel should be allowed in the designated handling area.

-

Prohibition of Working Alone : Never handle tributyltin sulfide or other highly toxic organotins while working alone.[7]

-

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. The selection of PPE must be based on a thorough risk assessment of the planned procedure.

Caption: PPE selection is dictated by a task-specific risk assessment.

| PPE Component | Specification | Rationale | Source |

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. Double-gloving provides protection against incidental tears and during doffing. | [5][8] |

| Eye Protection | Chemical safety goggles AND a full-face shield. | Goggles protect against splashes; the face shield provides an additional layer of protection for the entire face. | [5][10] |

| Body Covering | A chemical-resistant lab coat, fully buttoned, with closed-toe shoes. | Protects skin and personal clothing from contamination. | [5][7] |

| Respiratory Protection | Work must be performed in a fume hood. An air-purifying respirator with organic vapor cartridges may be required for emergency situations like spills. | Prevents inhalation of toxic vapors, the primary route of exposure in a lab setting. | [5][10][11] |

Section 6: Standard Operating Procedures (SOPs)

General Handling Precautions

-

Always consult the Safety Data Sheet (SDS) before use.[9][11][12]

-

Avoid all personal contact, including inhalation and skin/eye contact.[5][13]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

Experimental Protocol: Transfer of Liquid Tributyltin Sulfide

This protocol outlines the safe transfer of the liquid reagent from a Sure/Seal™ bottle, a common packaging for air-sensitive reagents, under an inert atmosphere.[5][7]

Materials:

-

Sure/Seal™ bottle of tributyltin sulfide

-

Dry, clean reaction vessel with a septum

-

Inert gas source (Argon or Nitrogen) with a needle outlet

-

Dry, gas-tight syringe with a new, sharp needle

-

Full, mandatory PPE ensemble

Procedure:

-

Preparation : Don all required PPE. Ensure the work is performed in a designated, certified chemical fume hood.

-

Inert Atmosphere : Purge the reaction vessel with inert gas.

-

Pressurization : Insert a needle from the inert gas line through the septum on the Sure/Seal™ bottle to create a slight positive pressure. Do not over-pressurize.

-

Syringe Preparation : Purge the dry syringe with inert gas 2-3 times.

-

Withdrawal : Insert the syringe needle through the septum into the liquid. Slowly withdraw the desired volume. The positive pressure in the bottle will aid the transfer.

-

Dispensing : Transfer the reagent to the reaction vessel by inserting the needle through the vessel's septum and depressing the plunger.

-

Quenching and Cleaning : After transfer, immediately rinse the syringe and needle by drawing up a suitable solvent (e.g., toluene or hexanes) and dispensing it into a designated hazardous waste container.[7] Repeat this process at least three times.

-

Bottle Sealing : Remove the inert gas needle. Cover the puncture hole in the septum with tape or parafilm and replace the bottle cap for secure storage.[7]

Section 7: Emergency Response Protocols

Immediate and correct response to an emergency is critical to mitigating harm.

Caption: A decision tree for responding to spills and personal exposures.

-

In Case of a Spill :

-

Evacuate and restrict access to the spill area.[5]

-

Alert personnel in the vicinity and your supervisor.

-

If the spill is large or you are not trained to handle it, call emergency services immediately.

-

For small, manageable spills: Don full PPE, including respiratory protection if necessary.[5]

-

Contain and absorb the liquid with an inert material like vermiculite, sand, or earth.[13]

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[9][12]

-

-

In Case of Personal Exposure :

-

Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][10][12]

-

Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][11][12] Seek immediate medical attention.[12]

-

Inhalation : Move the victim to fresh air immediately.[11][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][14]

-

Ingestion : Do NOT induce vomiting.[12][14] Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[14][15]

-

-

In Case of Fire :

Section 8: Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow to prevent environmental contamination and future exposures.

-

Equipment Decontamination : All glassware and equipment that has come into contact with tributyltin sulfide must be decontaminated by rinsing with a suitable solvent (e.g., hexanes, toluene) into a designated hazardous waste container.[7]

-

Waste Disposal : All materials contaminated with tributyltin sulfide are considered hazardous waste. This includes:

-

Excess or unwanted reagent.

-

Contaminated PPE (gloves, lab coats, etc.).

-

Spill cleanup materials.

-

Solvent rinses from decontamination.

-

-

All waste must be collected in clearly labeled, sealed, and appropriate containers.[12] Disposal must be carried out through a licensed hazardous waste disposal facility, in strict accordance with all local, state, and federal regulations.[8][11] Avoid release to the environment under any circumstances.[8][12]

References

-

Tributyltin sulfide | C24H54SSn2 | CID 16682974 . PubChem - National Institutes of Health. [Link]

-

Standard Operating Procedures - Del Valle Lab . University of Southern California. [Link]

-

ORGANOTIN COMPOUNDS . Centers for Disease Control and Prevention (CDC). [Link]

-

Tributyltin . Collaborative for Health & Environment. [Link]

-

DI-n-BUTYLTIN SULFIDE, tech-95 - Safety Data Sheet . Gelest, Inc. [Link]

-

Tributyltin . Wikipedia. [Link]

-

SIDS Initial Assessment Report for SIAM 24: Tributyltin chloride . OECD Existing Chemicals Database. [Link]

-

Organotin Compounds . AFIRM Group. [Link]

-

Tributyltin compounds (PIM G018) . INCHEM. [Link]

Sources

- 1. Tributyltin sulfide | C24H54SSn2 | CID 16682974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4808-30-4: Tributyltin sulfide | CymitQuimica [cymitquimica.com]

- 3. healthandenvironment.org [healthandenvironment.org]

- 4. Tributyltin - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tributyltin compounds (PIM G018) [inchem.org]

- 7. delvallelab.weebly.com [delvallelab.weebly.com]

- 8. gelest.com [gelest.com]

- 9. fishersci.com [fishersci.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Bioaccumulation and Ecotoxicity of Tributyltin Sulfide

Abstract

Tributyltin sulfide (TBTS), an organotin compound, is a significant environmental contaminant primarily associated with its formation from the degradation of tributyltin (TBT)-based antifouling paints. This guide provides a comprehensive technical overview of the bioaccumulation and ecotoxicological effects of TBTS for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of TBTS, its environmental fate, and the mechanisms by which it bioaccumulates in aquatic organisms. Furthermore, this guide will explore the profound ecotoxicological impacts of TBTS, with a particular focus on its role as an endocrine disruptor. Detailed experimental protocols for assessing the toxicity and bioaccumulation of TBTS in sediment are provided, alongside a discussion of the analytical methodologies for its detection. This document aims to serve as an in-depth resource, grounding its claims in authoritative scientific literature and providing practical insights for the study of this persistent and toxic environmental pollutant.

Introduction to Tributyltin and the Significance of Tributyltin Sulfide

For decades, tributyltin (TBT) compounds were the most effective biocides used in antifouling paints for marine vessels, preventing the growth of organisms on ship hulls. However, their widespread use led to the continuous leaching of these highly toxic substances into the aquatic environment.[1] TBT is an umbrella term for a class of organotin compounds with the general formula (C₄H₉)₃Sn-X, where X can be various anions.[2] While much of the historical focus has been on tributyltin oxide (TBTO), the primary biocide in many paint formulations, it is crucial to understand the environmental fate and distinct toxicological profile of its degradation and transformation products.

One such significant product is bis(tributyltin) sulfide (TBTS) , with the chemical formula C₂₄H₅₄SSn₂.[3] TBTS is believed to form in anaerobic sediments where TBT cations react with sulfides.[4] Given the propensity of TBT to bind to sediment and its long half-life in these anoxic environments (potentially up to 30 years), TBTS represents a persistent and bioavailable form of TBT that poses a long-term threat to benthic and epibenthic organisms.[2] The U.S. Environmental Protection Agency (EPA) groups TBTS with other TBT compounds for the purpose of deriving water quality criteria, operating under the assumption that the toxicity is primarily driven by the tributyltin cation, with the anion playing a minor role.[5] This guide will explore the specifics of TBTS while leveraging the extensive body of research on TBT as a whole.

Physicochemical Properties and Environmental Fate of Tributyltin Sulfide

Understanding the behavior of TBTS in the environment begins with its chemical and physical properties.

| Property | Value | Source |

| Chemical Formula | C₂₄H₅₄SSn₂ | [3] |

| Molecular Weight | 612.17 g/mol | [3] |

| Appearance | Colorless liquid or powder/crystals | |

| Density | ~1.179 g/cm³ at 25 °C | [6] |

| Log Kow (for TBT) | 3.19 – 3.84 | [1] |

| Water Solubility (for TBT) | Low | [1] |

The high lipophilicity and low water solubility of the TBT moiety are key determinants of its environmental fate.[1][7] Once introduced into the aquatic environment, TBT compounds readily adsorb to suspended particulate matter and eventually accumulate in the sediment.[8] The environmental transformation of TBT is a critical aspect of its long-term impact.

Formation and Degradation

Tributyltin can be degraded through both biotic and abiotic pathways. The primary degradation process is sequential debutylation, where butyl groups are cleaved from the tin atom, forming dibutyltin (DBT), monobutyltin (MBT), and finally inorganic tin.[5] This process can be mediated by microbial activity and photodegradation in surface waters.[5]

However, in the anaerobic conditions prevalent in many marine and estuarine sediments, the reaction of TBT with sulfides can lead to the formation of tributyltin sulfide.[4] This transformation is significant as it affects the speciation and potentially the bioavailability of TBT in the sediment compartment. The degradation of TBTS itself is expected to follow the same debutylation pathway as other TBT compounds, albeit with rates influenced by the local redox conditions.[5]

Caption: Environmental fate and transformation of tributyltin, including the formation of tributyltin sulfide in sediments.

Bioaccumulation of Tributyltin Sulfide

The lipophilic nature of TBT compounds drives their bioaccumulation in aquatic organisms.[7] TBT readily partitions into fatty tissues, leading to bioconcentration factors (BCFs) that can be exceptionally high, particularly in mollusks and fish.[9] Laboratory studies have reported BCFs for TBT up to 7,000, with even higher values observed in field investigations.[9]

Mechanisms of Uptake and Accumulation

Organisms can take up TBTS through various routes:

-

Direct uptake from water: While less significant for benthic organisms living in sediment, pelagic species can absorb dissolved TBT compounds across their gills and other permeable membranes.

-

Ingestion of contaminated food: For many species, dietary uptake is a major pathway for TBT accumulation.[10] This is particularly relevant in benthic food webs, where deposit-feeders and their predators consume contaminated sediment and organisms.

-

Dermal contact with sediment: Benthic invertebrates in direct contact with contaminated sediments can absorb TBTS through their integument.

The bioaccumulation potential is also influenced by the organism's metabolic capacity. Bivalve mollusks, for instance, exhibit particularly high levels of TBT accumulation due to their limited ability to metabolize these compounds.[10] In contrast, some vertebrates can metabolize TBT more effectively, though bioaccumulation in tissues like the liver and fat still occurs.[11]

The process of bioaccumulation can lead to biomagnification, where the concentration of TBT increases at successively higher trophic levels. While this has been observed, the extent of TBT biomagnification in top marine predators is still a subject of some debate.[2]

Ecotoxicity of Tributyltin Sulfide

TBTS is classified as very toxic to aquatic life with long-lasting effects.[3] The toxicity of TBT compounds is potent, with sublethal effects observed at concentrations in the nanogram per liter (ng/L) range.[12]

Comparative Toxicity: TBTS vs. TBTO

A key question for risk assessment is whether the sulfide form of TBT exhibits a different toxicity profile compared to the more commonly studied oxide form. A pivotal study by Laughlin and colleagues in 1983 directly addressed this by comparing the acute and sublethal toxicity of TBTO and TBTS to the zoeal larvae of the mud crab, Rhithropanopeus harrisii.[4][7][10] While the full details of the study require consulting the original paper, its citation in subsequent comprehensive reviews and regulatory documents indicates that the toxicities were found to be comparable, supporting the hypothesis that the tributyltin cation is the primary toxic moiety.[3]

Mechanisms of Ecotoxicity

The ecotoxicological effects of TBT are multifaceted, with endocrine disruption being the most well-documented and sensitive endpoint.

-

Endocrine Disruption (Imposex): TBT is a potent endocrine disruptor, most famously causing "imposex" in female gastropods—the imposition of male sexual characteristics, such as a penis and vas deferens.[5] This can lead to sterility and population decline. The proposed mechanism involves the inhibition of the cytochrome P450 aromatase enzyme, which converts androgens to estrogens, leading to an accumulation of testosterone.[2] Another pathway involves TBT mimicking the natural ligand for the Retinoid X Receptor (RXR), a nuclear receptor involved in various developmental processes.[2]

-

Neurotoxicity: Trialkyltin compounds, including TBT, are known neurotoxins, although TBT is generally less neurotoxic than trimethyltin or triethyltin compounds.[5]

-

Immunotoxicity: TBT compounds are potent immunotoxicants, particularly affecting the thymus.[13] This can lead to increased susceptibility to diseases in exposed organisms. High levels of TBT in marine mammals like sea otters and dolphins have been linked to immunosuppression.[2]

-

General Cellular Toxicity: TBT can disrupt fundamental cellular processes, including the inhibition of mitochondrial oxidative phosphorylation, which impairs ATP synthesis.[14] It can also cause perturbations in intracellular calcium homeostasis and affect the polymerization of actin, a key component of the cytoskeleton.[4]

Caption: Key mechanistic pathways of tributyltin sulfide ecotoxicity.

Experimental Methodologies for TBTS Assessment

Assessing the risk posed by TBTS in the environment requires robust and standardized experimental protocols. This section outlines methodologies for sediment toxicity testing and chemical analysis.

Protocol: Whole Sediment Toxicity Testing with Spiked TBTS

This protocol is adapted from the OECD Test Guideline 218 for sediment-water chironomid toxicity tests and can be modified for other benthic invertebrates.[15] The rationale is to expose organisms to a realistic environmental matrix (sediment) spiked with a known concentration of the toxicant.

Objective: To determine the chronic toxicity of TBTS to a benthic invertebrate species (e.g., the midge Chironomus riparius or the amphipod Hyalella azteca) over a 28-day exposure period.

Materials:

-

Tributyltin sulfide (CAS 4808-30-4)

-

Formulated or clean-collected natural sediment with known characteristics (e.g., organic carbon content, particle size distribution)

-

Cultured test organisms (e.g., first-instar chironomid larvae)

-

Glass test beakers (e.g., 250 mL)

-

Reconstituted or clean natural overlying water

-

Apparatus for controlled temperature and lighting (16:8 hour light:dark cycle)

-

Aeration system

Procedure:

-

Sediment Spiking:

-

Prepare a stock solution of TBTS in a suitable solvent (e.g., acetone). The choice of solvent is critical to ensure even distribution in the sediment.

-

In a separate container, thoroughly mix the required volume of stock solution with a small portion of the sediment to create a pre-mixture.

-

Add the pre-mixture to the bulk sediment and mix exhaustively (e.g., using a planetary mixer or rolling mill) to achieve a homogenous concentration.

-

Prepare a series of sediment concentrations (e.g., five concentrations and a solvent control) and an untreated control.

-

-

Equilibration:

-

Add the spiked sediment to the test beakers (e.g., 100 mL per beaker).

-

Gently add the overlying water (e.g., 175 mL) to each beaker, minimizing sediment disturbance.

-

Allow the sediment-water systems to equilibrate for a period (e.g., 24-48 hours) before introducing the test organisms. This allows for partitioning of the TBTS between the sediment, pore water, and overlying water.

-

-

Test Initiation:

-

Introduce a known number of test organisms (e.g., 20 first-instar chironomid larvae) into each replicate beaker.

-

Set up at least four replicates for each concentration and control.

-

-

Test Maintenance:

-

Maintain the test system for 28 days under controlled conditions (e.g., 20 ± 1 °C, 16:8 h light:dark photoperiod).

-

Provide gentle aeration to the overlying water, ensuring the sediment surface is not disturbed.

-

Renew the overlying water periodically (e.g., daily or every other day) to maintain water quality.

-

Provide food for the organisms as required by the specific test protocol.

-

-

Endpoint Measurement:

-

At the end of the 28-day period, sieve the sediment from each beaker to recover the surviving organisms.

-

The primary endpoints for chironomids are the number of fully emerged adults (emergence rate) and the time to emergence (development rate).[15]

-

Other endpoints can include larval survival and growth (biomass).

-

Calculate the ECx (e.g., EC50 for emergence) and the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).

-

Self-Validation and Causality: This protocol includes a solvent control to ensure that any observed effects are due to the TBTS and not the carrier solvent. The use of a concentration series allows for the establishment of a dose-response relationship, a key principle in toxicology. Chemical analysis of sediment and water at the beginning and end of the test is crucial to confirm exposure concentrations.

Analytical Methods for TBTS Detection

Accurate quantification of TBTS in environmental matrices is essential for exposure assessment. The standard approach for organotin analysis involves several key steps.

Caption: General analytical workflow for the determination of tributyltin compounds.

-

Extraction: TBTS is extracted from the sample matrix. For sediments and tissues, this typically involves an acidic solvent extraction (e.g., using acetic acid or HCl in methanol) often assisted by sonication or shaking.[16]

-

Derivatization: Since organotin compounds are not sufficiently volatile for gas chromatography, they must be derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt₄), which converts the ionic organotin species into volatile ethylated derivatives.[16]

-

Separation: The derivatized organotins are then separated using gas chromatography (GC).[16]

-

Detection: Various detectors can be used for quantification, including Flame Photometric Detection (FPD), Mass Spectrometry (MS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for element-specific detection of tin.[16]

Quality Assurance/Quality Control: The use of certified reference materials (CRMs) for sediment and biota is essential for method validation and ensuring the accuracy of the analytical data.[16]

Conclusion and Future Perspectives

Tributyltin sulfide is a persistent and highly toxic environmental contaminant that continues to pose a risk to aquatic ecosystems, particularly in and around areas of historical maritime activity. Its formation in anaerobic sediments ensures a long-term reservoir for TBT contamination. While its toxicity is considered to be driven by the tributyltin cation and is thus comparable to other TBT forms, understanding its specific environmental behavior is crucial for accurate risk assessment and remediation efforts.